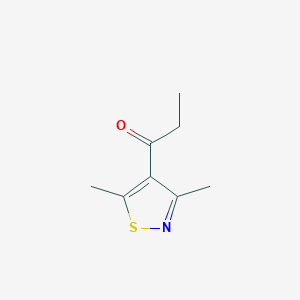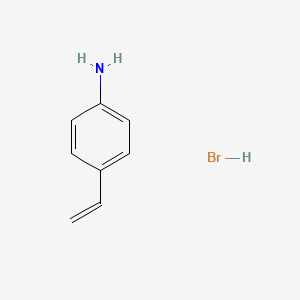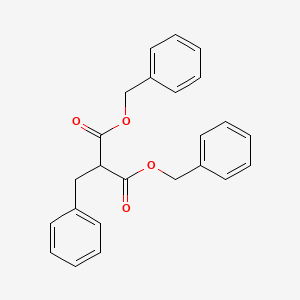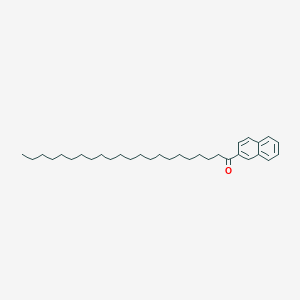
1-(Naphthalen-2-YL)docosan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Naphthalen-2-YL)docosan-1-one is an organic compound characterized by the presence of a naphthalene ring attached to a long-chain docosanone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalen-2-YL)docosan-1-one typically involves the reaction of naphthalene derivatives with long-chain fatty acids or their derivatives. One common method is the Friedel-Crafts acylation, where naphthalene reacts with docosanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps like purification and crystallization to ensure the compound’s purity. Advanced techniques such as continuous flow reactors might be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Naphthalen-2-YL)docosan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of naphthalene-2-carboxylic acid or corresponding ketones.
Reduction: Formation of 1-(Naphthalen-2-YL)docosan-1-ol.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
1-(Naphthalen-2-YL)docosan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Naphthalen-2-YL)docosan-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Naphthalen-2-YL)ethan-1-one: A shorter-chain analog with similar structural features.
1-(Naphthalen-2-YL)propan-1-one: Another analog with a three-carbon chain.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: A more complex derivative with additional functional groups.
Uniqueness
1-(Naphthalen-2-YL)docosan-1-one is unique due to its long-chain structure, which imparts distinct physical and chemical properties. This makes it suitable for applications requiring specific hydrophobicity or molecular interactions.
Propriétés
Numéro CAS |
119533-65-2 |
|---|---|
Formule moléculaire |
C32H50O |
Poids moléculaire |
450.7 g/mol |
Nom IUPAC |
1-naphthalen-2-yldocosan-1-one |
InChI |
InChI=1S/C32H50O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-32(33)31-27-26-29-23-21-22-24-30(29)28-31/h21-24,26-28H,2-20,25H2,1H3 |
Clé InChI |
HBQYPQARIZPKGQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(=O)C1=CC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


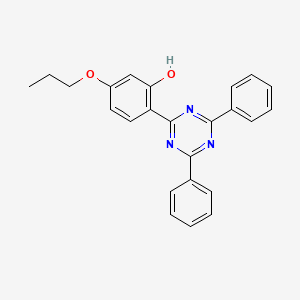
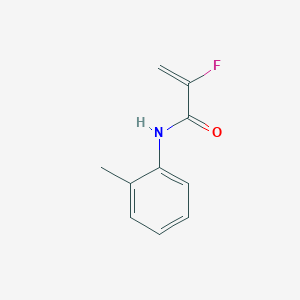
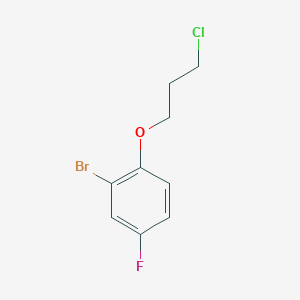
![3,4-Bis[(4-hydroxyphenyl)methyl]oxolan-2-one](/img/structure/B14305516.png)


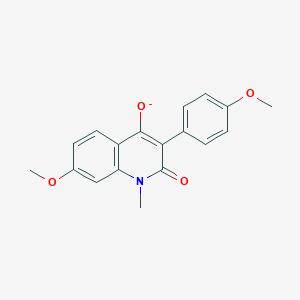



![N,N-Dimethyl-4-[4-(4-nitrophenyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14305569.png)
